4-Nitrobenzyl morpholine-4-carbodithioate

CAS No.: 1313855-66-1

Cat. No.: VC2680075

Molecular Formula: C12H14N2O3S2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1313855-66-1 |

|---|---|

| Molecular Formula | C12H14N2O3S2 |

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | (4-nitrophenyl)methyl morpholine-4-carbodithioate |

| Standard InChI | InChI=1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2 |

| Standard InChI Key | ZGEUXOYPPBYZSB-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1COCCN1C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Basic Properties

4-Nitrobenzyl morpholine-4-carbodithioate (CAS No. 1313855-66-1) belongs to the class of morpholine derivatives containing a carbodithioate linkage. It features a nitrobenzyl group attached to a morpholine ring through this carbodithioate functionality. The compound is characterized by its unique molecular structure which contributes to its potential utility in various chemical applications .

The basic chemical identifiers and properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1313855-66-1 |

| IUPAC Name | (4-nitrophenyl)methyl morpholine-4-carbodithioate |

| Molecular Formula | C12H14N2O3S2 |

| Molecular Weight | 298.38 g/mol |

| InChI | InChI=1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2 |

| InChIKey | ZGEUXOYPPBYZSB-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=S)SCC2=CC=C(C=C2)N+[O-] |

| Standard Purity | ≥97% |

Structural Characteristics

Molecular Components

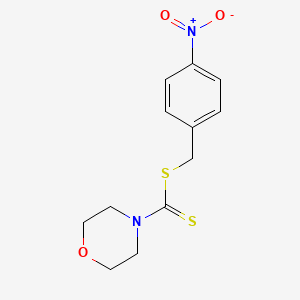

The structure of 4-Nitrobenzyl morpholine-4-carbodithioate consists of three main components:

-

A morpholine ring (C4H9NO): A six-membered heterocyclic ring containing both oxygen and nitrogen atoms, typically adopting a chair conformation.

-

A carbodithioate group (C(=S)S-): This functional group serves as the linking bridge between the morpholine ring and the nitrobenzyl moiety. It features a carbon-sulfur double bond (C=S) and a carbon-sulfur single bond (C-S) .

-

A 4-nitrobenzyl group: A benzene ring with a nitro group (-NO2) at the para (4) position, connected to the carbodithioate sulfur through a methylene (-CH2-) bridge .

Structural Features and Bonding

The carbodithioate group in this compound exhibits interesting bonding characteristics. The C=S double bond length typically ranges from 1.71-1.74 Å, indicating a partial double bond character due to resonance effects between the sulfur atoms and the adjacent nitrogen of the morpholine ring . This resonance stabilization contributes to the compound's chemical behavior and potential reactivity patterns.

The nitro group at the para position of the benzene ring is usually slightly twisted from the benzene ring plane, as observed in related structures, which can affect the electronic distribution throughout the molecule .

Isomers and Related Compounds

Several structural isomers and related compounds of 4-Nitrobenzyl morpholine-4-carbodithioate exist, including:

-

2-Nitrobenzyl 4-morpholinecarbodithioate: An isomer where the nitro group is positioned at the ortho (2) position of the benzene ring instead of the para position .

-

1-(4-Nitrophenyl)ethyl 4-morpholinecarbodithioate: A related compound with an additional methyl group, creating a chiral center at the carbon connecting the benzene ring to the dithiocarbamate group .

-

N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide: A related compound where the linkage between the morpholine and nitrobenzene moieties differs, featuring an amide bond instead of a methylene bridge .

These structural variations can significantly affect the physical properties, reactivity, and potential applications of the compounds.

| Supplier | Product Identifier | Stated Purity |

|---|---|---|

| MolCore | MCY31314 | ≥97% |

| 001Chemical | DYY31314 | ≥97% |

| Vulcan Chemistry | VC2680075 | Not specified |

| CymitQuimica | Listed in catalog | Not specified |

The compound is typically supplied for research purposes only, with standard purity levels of 97% or higher .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume